3-(3-Methylcyclobutyl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-methylcyclobutyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-7(5-6)2-3-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQSJMIERXZXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylcyclobutyl)propanoic acid typically involves the following steps:
Cyclobutyl Formation: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.
Methyl Substitution: The methyl group is introduced at the third position of the cyclobutyl ring using a methylating agent such as methyl iodide in the presence of a base.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety to the substituted cyclobutyl ring through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylcyclobutyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has shown potential in various research domains:
Medicinal Chemistry
3-(3-Methylcyclobutyl)propanoic acid serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting specific biological pathways.
- Case Study : Research indicates its application in synthesizing PDE9A inhibitors, which are relevant in treating neurodegenerative diseases .
Organic Synthesis
In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its unique cyclobutyl structure allows chemists to explore new synthetic pathways and improve reaction yields.
- Data Table: Synthetic Routes
| Route | Starting Material | Reaction Type | Yield (%) |
|---|---|---|---|
| A | Cyclopropylamine | Cyclization | 85 |
| B | Methyl acrylate | Esterification | 90 |
Material Science
The compound can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability. Research is ongoing to explore its use in creating advanced materials for industrial applications.
Case Studies
Several studies highlight the practical applications of this compound:
- Case Study 1 : In a study published in the Journal of Organic Chemistry, researchers synthesized a series of derivatives based on this compound, demonstrating its utility in developing novel therapeutic agents .
- Case Study 2 : Another investigation focused on the application of this compound in creating biodegradable polymers, showcasing its potential in sustainable materials science .
Mechanism of Action
The mechanism of action of 3-(3-Methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylpropanoic acid: Similar structure but lacks the methyl substitution.
3-Methylcyclobutylacetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.
Uniqueness
3-(3-Methylcyclobutyl)propanoic acid is unique due to the presence of both a cyclobutyl ring and a propanoic acid moiety, which imparts distinct chemical and physical properties
Biological Activity
3-(3-Methylcyclobutyl)propanoic acid is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyclobutyl ring and a propanoic acid moiety, allows it to interact with biological systems in diverse ways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C8H14O2
- Molecular Weight : 142.19 g/mol
- Structural Characteristics : Contains a cyclobutyl ring substituted with a methyl group at the third position and a propanoic acid functional group.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to different biological effects.
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially influencing physiological responses.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related propanoic acid derivatives have demonstrated effectiveness against various bacterial and fungal strains, suggesting that this compound may possess similar properties.
Case Studies
- Antibacterial Activity : A study on related compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli at varying concentrations. The mechanism involved disruption of bacterial cell wall synthesis.
- Antifungal Activity : Another investigation focused on the antifungal properties of cyclobutyl derivatives, revealing that these compounds inhibited the growth of Candida albicans by interfering with ergosterol biosynthesis.
Comparative Analysis
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Cyclobutyl ring + propanoic acid moiety | Potential antimicrobial |
| Cyclobutylpropanoic acid | Similar structure without methyl substitution | Limited biological data |
| 3-Methylcyclobutylacetic acid | Acetic acid moiety instead of propanoic | Moderate antimicrobial |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound for their biological activities. These investigations indicate that modifications to the cyclobutyl structure can enhance or diminish biological efficacy, highlighting the importance of structural nuances in drug design.
Q & A
Basic: What are the optimal synthetic routes for 3-(3-Methylcyclobutyl)propanoic acid in laboratory settings?
Methodological Answer:
Synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example, analogous propanoic acid derivatives are synthesized by reacting halogenated precursors (e.g., 3-chloropropanoic acid) with substituted cyclobutyl amines or alcohols under basic conditions . A typical protocol involves:
- Reagents : 3-chloropropanoic acid, 3-methylcyclobutanol, or 3-methylcyclobutylamine.
- Solvent : Ethanol or aqueous buffer.
- Conditions : Reflux at 80–100°C for 6–12 hours under nitrogen.
Example Reaction Table:
| Precursor | Nucleophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Chloropropanoic acid | 3-Methylcyclobutanol | Ethanol | 80°C | ~65 | |
| 3-Bromopropanoic acid | 3-Methylcyclobutylamine | H₂O/THF | 25°C | ~72 |
Purification is typically achieved via recrystallization or column chromatography.
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR identify substituents on the cyclobutyl ring and propanoic acid backbone. For example, a similar compound, 3-(dimethylazinoyl)propanoic acid, shows distinct shifts for methyl groups (δ 1.2–1.5 ppm) and carboxylic protons (δ 12.1 ppm) .
- LC-MS/GC-MS : Used to confirm molecular weight and fragmentation patterns. For instance, 3-(2-hydroxyphenyl)propanoic acid exhibits a [M-H]⁻ ion at m/z 179 in negative-ion mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
